molecular formula C11H12ClNO B13709952 O-(2-Naphthylmethyl)hydroxylamine Hydrochloride

O-(2-Naphthylmethyl)hydroxylamine Hydrochloride

Cat. No.: B13709952
M. Wt: 209.67 g/mol
InChI Key: IYYMWPYFQWGAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-Naphthylmethyl)hydroxylamine Hydrochloride is a hydroxylamine derivative characterized by a naphthylmethyl group attached to the hydroxylamine oxygen. Structurally, it consists of a hydroxylamine (NH₂OH) backbone where the oxygen is substituted with a 2-naphthylmethyl group (C₁₀H₇CH₂), forming a hydrochloride salt (Cl⁻ counterion). This compound is primarily utilized in organic synthesis and analytical chemistry, particularly for the derivatization of carbonyl compounds (aldehydes, ketones) into stable oxime adducts. The bulky and aromatic naphthyl group may influence its reactivity, solubility, and detection properties compared to smaller substituents like benzyl or pentafluorobenzyl groups.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

O-(naphthalen-2-ylmethyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C11H11NO.ClH/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8,12H2;1H

InChI Key

IYYMWPYFQWGAKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CON.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of O-(2-Naphthylmethyl)hydroxylamine hydrochloride typically involves the formation of the O-substituted hydroxylamine by introducing the 2-naphthylmethyl group onto hydroxylamine, followed by salt formation with hydrochloric acid to yield the hydrochloride salt. The key synthetic step is the O-alkylation of hydroxylamine or its derivatives.

Known Routes for O-Substituted Hydroxylamines

According to US Patent US5382685A (1995), O-substituted hydroxylammonium salts, including O-(2-naphthylmethyl) derivatives, can be prepared by hydrolysis of acetone oxime ethers in acidic media with an inert hydrocarbon additive to facilitate the removal of acetone and water by distillation without loss of the oxime ether intermediate. This method ensures high purity and yield of the O-substituted hydroxylammonium salt.

Key steps in this method:

  • Starting from the corresponding acetone oxime ether (R-O-N=CH2), where R is the 2-naphthylmethyl group.
  • Acid hydrolysis in the presence of mineral acid (HX, typically HCl).
  • Use of inert solvents such as cyclohexane or aromatic hydrocarbons to aid in the distillation of acetone byproduct.
  • Removal of acetone and water by distillation without co-distilling the oxime ether.
  • Isolation of the O-substituted hydroxylammonium salt as the hydrochloride.

Specific Preparation of Hydroxylamine Hydrochloride (Parent Compound)

While direct preparation methods for the O-(2-naphthylmethyl) derivative are scarce, the preparation of hydroxylamine hydrochloride itself is well documented and serves as a foundation for derivatization.

From US Patent US2319669A (1943), the preparation of hydroxylamine hydrochloride involves:

  • Reaction of acetone with a mixture of nitric acid and hydrochloric acid to form chloroisonitrosoacetone.
  • Chlorination of this intermediate in aqueous solution at controlled temperature (0–50 °C).
  • Hydrolysis and evaporation under reduced pressure to crystallize hydroxylamine hydrochloride.
  • Process parameters include acetone:acid ratios, reaction times (0.5–2 hours for initial reaction, 1–12 hours for chlorination), and temperatures (30–70 °C for initial step, 0–50 °C for chlorination).

This method can be adapted for preparing O-substituted hydroxylamines by starting from appropriate substituted acetone oxime ethers.

Preparation via Hydrolysis of Acetone Oxime Ethers

The hydrolysis of acetone oxime ethers bearing the 2-naphthylmethyl group is a practical route. The process involves:

  • Synthesizing the acetone oxime ether intermediate by reacting acetone oxime with 2-naphthylmethyl halide or equivalent alkylating agent.
  • Acid-catalyzed hydrolysis of this intermediate in the presence of hydrochloric acid.
  • Removal of acetone and water by distillation under controlled conditions to avoid loss of the intermediate.
  • Crystallization of the this compound from the reaction mixture.

Alternative Methods and Notes

  • The preparation of hydroxylamine hydrochloride via nitromethane and hydrochloric acid or via sodium nitrite and sulfuric acid routes is known but less directly applicable to O-substituted derivatives.
  • The use of activated carbon for decolorization and ethanol for recrystallization improves purity and yield in hydroxylamine hydrochloride production, which can be adapted for the O-substituted compound.
  • The process is sensitive to temperature, pH, and reaction time to prevent decomposition or side reactions.

Data Table Summarizing Preparation Parameters

Step Conditions and Reagents Notes
Formation of acetone oxime ether React acetone oxime with 2-naphthylmethyl halide in inert solvent Requires controlled temperature and stoichiometry
Acid hydrolysis Hydrochloric acid (concentrated), inert hydrocarbon additive pH control critical; temperature ~30–70 °C
Removal of acetone and water Distillation under reduced pressure Avoid loss of oxime ether intermediate
Crystallization Cooling, addition of ethanol or suitable solvent Purification step; yield optimization
Decolorization Activated carbon treatment Removes impurities

Summary and Recommendations

  • The preparation of this compound is best achieved via acid hydrolysis of the corresponding acetone oxime ether intermediate.
  • The process requires careful control of reaction conditions, particularly temperature and acid concentration, to ensure high purity and yield.
  • Use of inert solvents during hydrolysis aids in the efficient removal of acetone byproduct without loss of the intermediate.
  • Purification by activated carbon and recrystallization from ethanol enhances product quality.
  • Adaptation of classical hydroxylamine hydrochloride synthesis methods provides a reliable foundation for the preparation of this O-substituted derivative.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares O-(2-Naphthylmethyl)hydroxylamine Hydrochloride with structurally related hydroxylamine derivatives, focusing on synthesis, properties, and applications:

Compound Structure Molecular Weight (g/mol) Synthesis Route Key Applications Detection Advantages Stability References
This compound 2-Naphthylmethyl-O-NH₂·HCl ~263.7 (estimated) Likely involves reaction of 2-naphthylmethyl bromide with hydroxylamine precursors Organic synthesis (oxime formation), potential fluorescence/UV detection Enhanced UV/fluorescence due to naphthyl May degrade under light or strong oxidizers
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA·HCl) C₆F₅CH₂ONH₂·HCl 249.57 Reaction of pentafluorobenzyl bromide with N-hydroxyphthalimide, followed by HCl treatment Derivatization of carbonyl compounds in GC/LC-MS (e.g., prostaglandins, aldehydes) High electron-capture detection (GC-ECD) Stable under standard lab conditions
O-(Trimethylsilylethyl)hydroxylamine HCl (CH₃)₃SiCH₂CH₂ONH₂·HCl 212.7 (estimated) Hydrazinolysis of silylated phthalimide intermediates Protection of carbonyl groups in silicon-based synthetic routes Compatibility with silicon-specific probes Sensitive to moisture
O-tert-Butylhydroxylamine HCl (CH₃)₃CO-NH₂·HCl 125.60 Reaction of tert-butyl bromide with hydroxylamine Stabilizing unstable aldehydes/ketones in synthesis Neutral polarity for broad solvent use Hygroscopic; store in dry conditions
O-(2-Propynylethyl)hydroxylamine HCl HC≡CCH₂ONH₂·HCl 183.6 Derived from propynyl phthalimide intermediates Click chemistry applications (e.g., bioconjugation) Alkyne group enables Cu-catalyzed reactions Air-sensitive; store inert

Key Findings:

PFBHA·HCl’s electron-deficient pentafluorobenzyl group enhances sensitivity in electron-capture detection (GC-ECD), making it ideal for trace carbonyl analysis in environmental samples .

Synthesis Complexity :

  • PFBHA·HCl synthesis is well-documented, involving pentafluorobenzyl bromide and N-hydroxyphthalimide . In contrast, O-(2-Naphthylmethyl)hydroxylamine’s synthesis likely requires naphthylmethyl halides, which are less reactive and may require harsher conditions .

Stability and Handling :

  • PFBHA·HCl and O-tert-butyl derivatives are stable under standard conditions, whereas silylated (e.g., trimethylsilylethyl) and propargyl derivatives are moisture- or air-sensitive .
  • The naphthylmethyl compound may degrade under prolonged light exposure due to its extended conjugated system .

Applications :

  • PFBHA·HCl dominates in analytical chemistry for carbonyl derivatization .
  • O-(2-Naphthylmethyl)hydroxylamine may find niche roles in fluorescence-based assays or materials science due to its aromaticity .

Biological Activity

O-(2-Naphthylmethyl)hydroxylamine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H11_{11}ClN2_{2}O and a molecular weight of approximately 209.67 g/mol. Its structure features a hydroxylamine functional group attached to a naphthylmethyl moiety, which contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Naphthylmethyl Derivative : The reaction begins with the alkylation of hydroxylamine with 2-naphthylmethanol.
  • Hydrochloride Salt Formation : The resulting hydroxylamine is converted into its hydrochloride salt by treatment with hydrochloric acid.

This synthetic route highlights the compound's versatility in organic synthesis and its potential applications in various biological contexts.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further studies related to antimicrobial agents. The compound's ability to inhibit microbial growth suggests potential applications in treating infections caused by resistant strains of bacteria.

The biological activity of O-(2-Naphthylmethyl)hydroxylamine can be attributed to its ability to generate reactive intermediates that interact with biological macromolecules. Hydroxylamines are known to participate in redox reactions, potentially leading to oxidative stress in microbial cells, which could disrupt cellular functions .

Case Studies

  • Inhibition Studies : A study demonstrated that compounds similar to O-(2-Naphthylmethyl)hydroxylamine could inhibit enzymes involved in uric acid metabolism, suggesting a role in managing conditions like gout . The structure-activity relationship (SAR) analysis indicated that modifications in the naphthalene structure could enhance inhibitory potency.
  • Antifungal Activity : In another investigation, derivatives of hydroxylamines were synthesized and tested against various fungal strains, revealing promising antifungal properties . Although specific data on O-(2-Naphthylmethyl)hydroxylamine was not highlighted, the findings suggest a broader potential for this class of compounds.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other hydroxylamines:

Compound NameMolecular FormulaMolecular WeightUnique Features
Hydroxylamine HydrochlorideC1_{1}H8_{8}ClN1_{1}O65.49 g/molSimple structure; widely used as a reducing agent
O-Ethylhydroxylamine HydrochlorideC4_{4}H11_{11}ClN1_{1}O92.54 g/molEthoxy group enhances solubility
O-Butylhydroxylamine HydrochlorideC5_{5}H13_{13}ClN1_{1}O116.60 g/molButyl group increases lipophilicity
This compound C11_{11}H11_{11}ClN2_{2}O 209.67 g/mol Contains naphthalene moiety; potential for unique reactivity

Q & A

Basic Question: What are the established synthetic routes for O-(2-Naphthylmethyl)hydroxylamine Hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution between 2-naphthylmethyl chloride and hydroxylamine hydrochloride under basic conditions (e.g., sodium carbonate). Key steps include:

  • Reagent stoichiometry: A 1:1 molar ratio of 2-naphthylmethyl chloride to hydroxylamine hydrochloride minimizes side reactions like over-alkylation.
  • Temperature control: Reactions are conducted at 0–25°C to suppress hydrolysis of the alkyl halide .
  • Purification: Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC). Yield optimization (70–85%) requires inert atmospheres (N₂/Ar) to prevent oxidation of hydroxylamine intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.